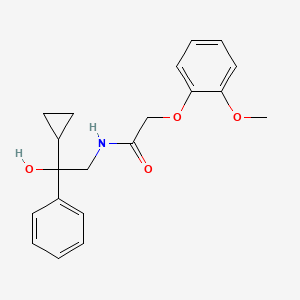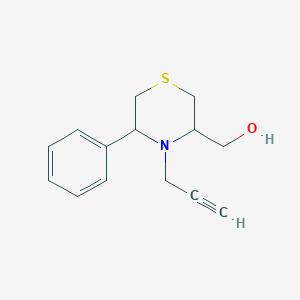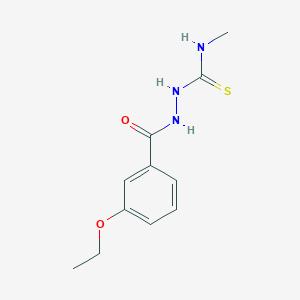![molecular formula C23H22FN7O2 B2525310 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 920206-65-1](/img/structure/B2525310.png)
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone” is a research compound. It belongs to a family of compounds named [1,2,3]triazolopyrimidin-7(6H)-ones that have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
The newly synthesized compound exhibits high antibacterial and antifungal activities. It has been tested against Gram-negative bacteria (such as E. coli and P. aeruginosa) and Gram-positive bacteria (S. aureus). Additionally, it shows promising antifungal activity against C. albicans (Candida albicans). These properties make it a potential candidate for developing novel antimicrobial agents .
Anti-Inflammatory Activity
The compound demonstrates significant anti-inflammatory effects. In comparison to commercial antibiotics like Indomethacin, Nalidixic acid, Imipenem, and Nystatin, it stands out as a potent anti-inflammatory agent. This property could be valuable in treating inflammatory conditions .
Potential Anticancer Applications
While not explicitly mentioned in the available literature, compounds with similar heterocyclic structures have been investigated for their anticancer properties. The presence of triazole and triazine rings in various pharmaceutical drugs suggests that this compound might also exhibit antitumor activity. Further research is warranted to explore its potential in cancer therapy .
Template for Drug Design
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, present in this compound, can serve as a template for designing new drugs. For instance, it has been used in the development of LSD1 inhibitors. Researchers can explore modifications around this core structure to create novel therapeutic agents .
Antitumor Activities
Although not directly studied for antitumor effects, the compound’s structural features align with those of other antitumor agents. Investigating its impact on human cancer cell lines (such as MGC-803, MCF-7, EC-109, PC-3, and Hela) could reveal its potential as an antitumor drug .
Energetic Materials
The compound’s tetrazine-based structure makes it interesting for applications beyond medicine. Tetrazine derivatives have been used in energetic materials, including explosives and propellants. While this specific compound hasn’t been studied in that context, its scaffold could inspire further research in this area .
Zukünftige Richtungen
The future directions for research on this compound could include further investigations on this scaffold to harness its optimum antibacterial potential . Additionally, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Eigenschaften
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-2-33-17-9-7-16(8-10-17)31-22-20(27-28-31)21(25-15-26-22)29-11-13-30(14-12-29)23(32)18-5-3-4-6-19(18)24/h3-10,15H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABRHLSABYPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2525227.png)
![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)
![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)



![[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride](/img/structure/B2525236.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2525237.png)
![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525242.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)
![(Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2525246.png)

![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)